molecular formula C21H21Cl2N3O3 B2458573 5-(3,4-dichlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 627475-52-9

5-(3,4-dichlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No. B2458573
M. Wt: 434.32
InChI Key: CXOGSCLSEFVAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H21Cl2N3O3 and its molecular weight is 434.32. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-dichlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dichlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

Research demonstrates the use of ketonic Mannich bases derived from acetylthiophene as starting materials in alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, showcasing the versatility of pyrrole derivatives in synthesizing a wide range of chemical entities (Roman, 2013).

Antimicrobial Evaluation

A series of novel isoxazoline incorporated pyrrole derivatives have been synthesized and evaluated for their in vitro antibacterial activity. This highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Structural Characterization and Corrosion Inhibition

A new penta-substituted pyrrole derivative has been synthesized and its structure characterized using various spectroscopic techniques. This compound demonstrated good corrosion inhibition efficiency on steel surfaces, suggesting applications in materials science (Louroubi et al., 2019).

Reactions with Arylamines

The reaction of specific pyrrolin-2-ones with aromatic amines affords 3-arylamino derivatives, illustrating the reactivity of pyrrole derivatives towards the formation of complex chemical structures (Armisheva et al., 2011).

properties

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3/c1-25(2)10-3-11-26-18(14-4-5-15(22)16(23)12-14)17(20(28)21(26)29)19(27)13-6-8-24-9-7-13/h4-9,12,18,27H,3,10-11H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVULEBIQBJQCD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

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